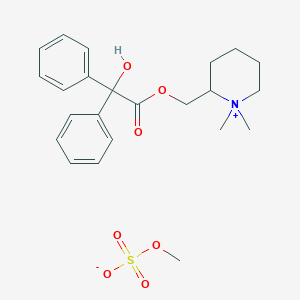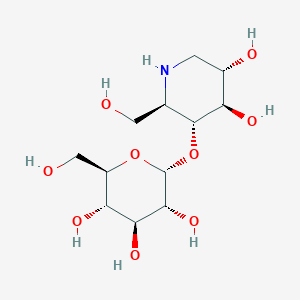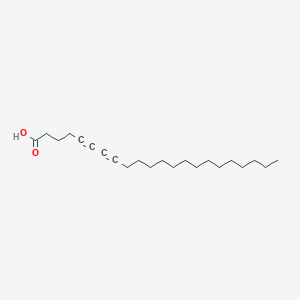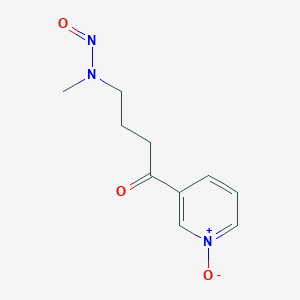
4-Nitrophenyl-β-D-Cellobiosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl beta-D-cellobioside (4-NPBC) is a unique carbohydrate molecule that has been studied for its potential applications in a variety of scientific research fields. It is composed of a nitrophenyl group attached to a beta-D-cellobioside, a derivative of glucose. 4-NPBC has been studied for its various biochemical and physiological effects, and its potential uses in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Assay für β-D-Celluliosidase oder Cellobiohydrolase (Exocellulase)-Aktivität
4-Nitrophenyl-β-D-Cellobiosid wird als Substrat für die Bestimmung der β-D-Celluliosidase- oder Cellobiohydrolase-(Exocellulase)-Aktivität in der mikrobiellen Gemeinschaft verwendet . Dieses Enzym wird von verschiedenen Bakterien und Pilzen produziert und wirkt am Kettenende der Cellulose, wodurch Glucose sowie Cellobiose freigesetzt werden .
Studium der Endoglucanase-Aktivität
Diese Verbindung wurde auch als Substrat für das Studium der Aktivität von Endoglucanase verwendet . Endoglucanasen sind Enzyme, die interne β-1,4-glykosidische Bindungen in Cellulose spalten, was zur Bildung kleinerer Polysaccharide führt .
Hydrolysestudien
Die Hydrolyse von this compound setzt 4-Nitrophenol frei, das eine charakteristische Absorption bei 405 nm aufweist . Diese Eigenschaft kann verwendet werden, um den Hydrolysemechanismus verschiedener Enzyme zu untersuchen.
Biokraftstoffproduktion
Cellulasen, einschließlich Cellobiohydrolasen, spielen eine entscheidende Rolle bei der Hydrolyse von Cellulose, einem Hauptbestandteil von Pflanzenbiomasse . Die Hydrolyseprodukte können als Substrate für die Biokraftstoffproduktion verwendet werden .
Bioraffinerie-Strategien
Der Wert von Cellulose als nachwachsende Energiequelle hat die Cellulosehydrolyse zum Gegenstand intensiver Forschung und industriellen Interesses gemacht
Wirkmechanismus
Cellobiohydrolases or exoglucanases are produced by various bacteria and fungi with catalytic modules belonging to families 5, 6, 7, 9, 48, and 74 glycoside hydrolases, which act at the chains end of cellulose resulting in the release of glucose as well as cellobiose . The CBH I and II work processively from reducing and nonreducing ends of the cellulose chain, respectively .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Biochemische Analyse
Biochemical Properties
4-Nitrophenyl-beta-D-cellobioside interacts with several enzymes, proteins, and other biomolecules. It is hydrolyzed by exoglucanases, endoglucanases, and β-glucosidases to yield p-nitrophenol (PNP) . This interaction is crucial in the detection of cellulase activity .
Cellular Effects
The effects of 4-Nitrophenyl-beta-D-cellobioside on various types of cells and cellular processes are primarily related to its role as a substrate for cellulase activity
Molecular Mechanism
The molecular mechanism of action of 4-Nitrophenyl-beta-D-cellobioside involves its hydrolysis by exoglucanases, endoglucanases, and β-glucosidases . These enzymes break down 4-Nitrophenyl-beta-D-cellobioside, releasing p-nitrophenol (PNP), which can be detected due to its color .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Nitrophenyl-beta-D-cellobioside in laboratory settings are primarily related to its role as a substrate in enzymatic assays
Metabolic Pathways
4-Nitrophenyl-beta-D-cellobioside is involved in the metabolic pathway of cellulase activity . It is hydrolyzed by exoglucanases, endoglucanases, and β-glucosidases, enzymes that play a crucial role in this pathway .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJZWFYUSNIPN-KFRZSCGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3482-57-3 |
Source


|
| Record name | 4-Nitrophenyl beta-cellobioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: How does 4-Nitrophenyl β-D-cellobioside help characterize cellulases?
A: 4-Nitrophenyl β-D-cellobioside acts as a chromogenic substrate for certain cellulases. When cleaved by an enzyme, it releases 4-nitrophenol, a yellow compound that can be easily quantified by measuring its absorbance at 405 nm using a spectrophotometer. This allows researchers to assess the activity of cellulases and investigate their substrate specificity. Notably, the research articles highlight that some acid cellulases, like the one isolated from Bacillus sp. KSM-330 [], exhibit minimal activity towards 4-Nitrophenyl β-D-cellobioside, suggesting a preference for longer cellulose chains.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)